molecular formula C8H5ClN2S B11903917 7-chloroquinazoline-4(1H)-thione CAS No. 6967-32-4

7-chloroquinazoline-4(1H)-thione

Cat. No.: B11903917
CAS No.: 6967-32-4
M. Wt: 196.66 g/mol
InChI Key: YOVNGYWYUZMMPG-UHFFFAOYSA-N
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Description

7-Chloroquinazoline-4(3H)-thione: is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a chlorine atom at the 7th position and a thione group at the 4th position of the quinazoline ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloroquinazoline-4(3H)-thione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzonitrile with carbon disulfide in the presence of a base, followed by chlorination. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazoline ring with a thione group at the 4th position.

Industrial Production Methods

Industrial production of 7-Chloroquinazoline-4(3H)-thione may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Chloroquinazoline-4(3H)-thione undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thione group to a thiol.

    Substitution: Nucleophilic substitution reactions at the chlorine atom.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols, alcohols

Major Products

    Oxidation: Formation of sulfoxides or sulfones

    Reduction: Formation of thiol derivatives

    Substitution: Formation of substituted quinazoline derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 7-Chloroquinazoline-4(3H)-thione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The thione group can form strong interactions with metal ions, which may be crucial for its biological activity. Additionally, the chlorine atom can participate in halogen bonding, further influencing its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline-4(3H)-thione: Lacks the chlorine atom at the 7th position.

    7-Chloroquinazoline: Lacks the thione group at the 4th position.

    4(3H)-Quinazolinone: Contains a carbonyl group instead of a thione group.

Uniqueness

7-Chloroquinazoline-4(3H)-thione is unique due to the presence of both the chlorine atom and the thione group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications.

Properties

CAS No.

6967-32-4

Molecular Formula

C8H5ClN2S

Molecular Weight

196.66 g/mol

IUPAC Name

7-chloro-1H-quinazoline-4-thione

InChI

InChI=1S/C8H5ClN2S/c9-5-1-2-6-7(3-5)10-4-11-8(6)12/h1-4H,(H,10,11,12)

InChI Key

YOVNGYWYUZMMPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)NC=NC2=S

Origin of Product

United States

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